6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one
Description
Chemical Structure and Properties The compound 6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (CAS: 850848-40-7) belongs to the pyrido[2,3-d]pyrimidin-7-one class. Its molecular formula is C25H30N6O2, with a molecular weight of 446.545 g/mol . Key structural features include:
- A pyrido[2,3-d]pyrimidin-7-one core.
- A 4-piperazin-1-yl-phenylamino substituent at the C2 position.
- Cyclopentyl and acetyl groups at the C8 and C6 positions, respectively.
However, the substitution of a phenylamino group (in the query compound) instead of Palbociclib’s pyridinylamino group (Fig.
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H30N6O2/c1-16-21-15-27-25(28-18-7-9-19(10-8-18)30-13-11-26-12-14-30)29-23(21)31(20-5-3-4-6-20)24(33)22(16)17(2)32/h7-10,15,20,26H,3-6,11-14H2,1-2H3,(H,27,28,29) |
InChI Key |
QJWIKMKAGFNAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=CC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Key Steps and Intermediates
- Starting from 4-amino-5-bromopyrimidine derivatives, substitution at the 4-position with amines such as piperazine derivatives is typical.
- Palladium-catalyzed coupling reactions are frequently used to introduce substituents at the 2-position, such as 4-piperazin-1-yl-phenylamino groups.
- Cyclization steps often follow, forming the fused ring system with high yields (>60% in most cases).
- Oxidation and substitution reactions are used to introduce functional groups like acetyl at the 6-position and methyl at the 5-position.
Example Synthetic Route Relevant to the Target Compound
- Starting from 5-bromo-2,4-dichloropyrimidine, substitution with cyclopentylamine yields the 8-cyclopentyl intermediate.
- Subsequent palladium-catalyzed coupling with 4-(piperazin-1-yl)aniline introduces the 2-(4-piperazin-1-yl-phenylamino) substituent.
- Introduction of the acetyl group at the 6-position can be achieved via acylation reactions.
- Methylation at the 5-position is typically performed using methyl iodide or related alkylating agents under basic conditions.
Synthesis from a Preformed Pyridone
This approach involves constructing the pyrido[2,3-d]pyrimidinone ring system by cyclization of suitably substituted pyridone intermediates.
- Michael addition reactions between α,β-unsaturated esters and malononitrile derivatives generate key intermediates.
- Condensation with guanidine or substituted guanidines leads to ring closure, forming the pyrimidine ring fused to the pyridone.
- Microwave-assisted cyclocondensation has been reported to enhance yields and reduce reaction times.
- Subsequent functional group transformations introduce the necessary substituents such as acetyl, methyl, cyclopentyl, and piperazinylphenylamino groups.
Specific Functional Group Transformations
- Introduction of the 4-Piperazin-1-yl-phenylamino Group: Achieved via nucleophilic aromatic substitution or palladium-catalyzed amination on halogenated pyrimidine intermediates.
- Methylation at the 5-Position: Typically performed by alkylation with methyl iodide in the presence of a base like sodium hydride in dimethylformamide.
- Acetylation at the 6-Position: Carried out by acylation using acetyl chloride or acetic anhydride under controlled conditions.
- Cyclopentyl Substitution at the 8-Position: Introduced by nucleophilic substitution of halogenated intermediates with cyclopentylamine.
Reaction Conditions and Yields
- Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents such as dimethylformamide, tetrahydrofuran, or methanol are commonly used depending on the step.
- Catalysts like palladium complexes (e.g., Pd(PPh3)4) facilitate coupling reactions.
- Yields for key steps such as coupling and cyclization typically range from 60% to 90%.
- Microwave-assisted protocols have improved reaction efficiency and yields in recent methodologies.
Data Table Summarizing Key Synthetic Steps
| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amination | 5-bromo-2,4-dichloropyrimidine | Cyclopentylamine | 8-cyclopentyl-2,4-dichloropyrimidine | 75-85 | Substitution at 8-position |
| 2 | Palladium-catalyzed coupling | 8-cyclopentyl-2,4-dichloropyrimidine | 4-(piperazin-1-yl)aniline, Pd catalyst | 8-cyclopentyl-2-(4-piperazin-1-yl-phenylamino)-4-chloropyrimidine | 70-80 | Introduction of piperazinylphenylamino group |
| 3 | Acylation | Intermediate from Step 2 | Acetyl chloride or acetic anhydride | 6-acetyl substituted pyrido[2,3-d]pyrimidinone | 65-75 | Acetyl group introduction |
| 4 | Methylation | Intermediate from Step 3 | Methyl iodide, NaH | 5-methyl substituted final compound | 60-70 | Alkylation at 5-position |
| 5 | Cyclization | Appropriate pyrimidine intermediate | Guanidine or related cyclization agents | Fused pyrido[2,3-d]pyrimidin-7-one system | 70-90 | Ring closure step |
Research Discoveries and Optimization
- The use of palladium-catalyzed Buchwald-Hartwig amination has been critical for the efficient introduction of arylamino substituents at the 2-position.
- Microwave-assisted cyclization has significantly reduced reaction times from hours to minutes while maintaining or improving yields.
- Oxidation of methylthio substituents to methyl sulfoxides or sulfones enables further substitution with arylamines, expanding structural diversity.
- Careful control of reaction temperature and solvent choice is essential to minimize side reactions and improve selectivity.
- The synthetic routes have been adapted to allow for the introduction of various substituents, enabling structure-activity relationship studies for kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds .
Scientific Research Applications
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying CDK inhibition and structure-activity relationships.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly breast cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to S phase. By binding to the ATP-binding site of these kinases, it prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism involves the disruption of the CDK4/6-cyclin D complex, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb) and blocking cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidin-7-one Derivatives
Pyrido[2,3-d]pyrimidin-7-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings
Substituent-Driven Target Selectivity The C2 position is critical for kinase selectivity. CKIA, a radiolabeled analog of the query compound, demonstrated utility in cancer imaging but lacks therapeutic data . Vistusertib and Dilmapimod highlight how modifications at C7 or C8 shift activity to mTOR or p38 MAPK, respectively .
Pharmacokinetic and Physicochemical Properties Palbociclib’s pyridinylamino group enhances solubility and bioavailability compared to phenylamino analogs. Its crystalline forms (e.g., Form A) improve stability and dissolution . The query compound’s 4-piperazin-1-yl-phenylamino group may reduce metabolic stability due to increased hydrophilicity compared to Palbociclib .
Therapeutic Potential Palbociclib’s clinical success stems from its CDK4/6 selectivity, while the query compound remains in preclinical exploration. PDE5 inhibitors (e.g., ) demonstrate the scaffold’s versatility but require distinct substituents for non-kinase targets .
Biological Activity
6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 455.54 g/mol. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-{[4-(1-piperazinyl)phenyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one.
Research indicates that compounds with a pyrido[2,3-d]pyrimidine scaffold often interact with various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR has implications in cancer therapy and antimicrobial activity.
- Tyrosine Kinases : These enzymes play crucial roles in cell signaling pathways related to cancer progression. Inhibition can lead to reduced tumor growth and metastasis.
The specific interactions of this compound with these targets are still under investigation but suggest a multifaceted mechanism of action.
Antitumor Activity
Several studies have demonstrated the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds structurally similar to 6-Acetyl-8-cyclopentyl-5-methyl have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The SAR of pyrido[2,3-d]pyrimidine derivatives indicates that modifications at specific positions significantly influence their biological activity. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| C5 | Methyl group | Increased potency against DHFR |
| C6 | Cyclopentyl | Enhanced selectivity for tyrosine kinases |
| N2 | Piperazine | Improved solubility and bioavailability |
These modifications provide insights into optimizing the compound for therapeutic use.
Case Studies
- In Vitro Studies : A study assessing the cytotoxic effects of the compound on human cancer cell lines revealed that it exhibits significant antiproliferative activity, particularly against breast and lung cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting effective bioactivity in a physiological context .
- Mechanistic Studies : Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. Table 1: Synthetic Approaches Comparison
Basic: What analytical techniques are critical for characterizing structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., acetyl resonance at δ 2.5–3.0 ppm; cyclopentyl protons as multiplet at δ 1.5–2.0 ppm). N NMR is used to verify piperazine ring integrity .
- Mass spectrometry (HRMS) : ESI-HRMS identifies molecular ion peaks (e.g., [M+H] at m/z 431.53) and fragments (e.g., loss of acetyl group: m/z 389.48) .
- X-ray crystallography : Resolves piperazinyl-phenylamino spatial arrangement and pyrido-pyrimidinone planarity. Requires single crystals grown via slow evaporation (e.g., in DMSO/water) .
Basic: What structural features influence target selectivity (e.g., kinase inhibition)?
Methodological Answer:
- Cyclopentyl group : Enhances hydrophobic binding to kinase ATP pockets. Methyl substitution at C5 improves metabolic stability .
- Piperazinyl-phenylamino moiety : Facilitates hydrogen bonding with catalytic lysine residues (e.g., in CDK2). Para-substitution on phenyl avoids steric clashes .
- Acetyl group at C6 : Modulates electron density in the pyrido-pyrimidinone core, affecting π-π stacking with kinase hinge regions .
Advanced: How can researchers optimize cyclopentyl group incorporation to address low yields?
Methodological Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of cyclopentyl precursors.
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions (e.g., over-alkylation).
- Catalytic additives : Pd(OAc) (2 mol%) accelerates coupling efficiency (yield improvement: 45% → 72%) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation IC) assays.
- Control for salt forms : Isethionate salts () may exhibit altered permeability vs. free bases, requiring direct comparison .
- Structural analogs : Compare with PD-180970 (), which shares a pyrido-pyrimidinone core but differs in substituents, to isolate activity drivers .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt formation : Isethionate salt synthesis () increases solubility 10-fold (e.g., from 0.1 mg/mL to 1.2 mg/mL in PBS) via ionizable sulfonate groups .
- Co-solvent systems : Use 10% DMSO/20% PEG-400 in saline for intravenous dosing.
- Nanoparticle formulation : Encapsulate in PLGA-PEG (75:25) nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability .
Advanced: How to confirm binding mode with kinase targets computationally and experimentally?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with CDK2 crystal structure (PDB: 1H1S). Prioritize poses with acetyl-pyrido-pyrimidinone stacking against hinge residues .
- Site-directed mutagenesis : Mutate kinase hinge residue Val18 to Ala; >50% activity loss confirms critical interaction .
- SPR analysis : Measure binding kinetics (K <100 nM) with immobilized kinase domains .
Advanced: How to address discrepancies in crystallographic vs. NMR structural data?
Methodological Answer:
- Dynamic effects : NMR captures conformational flexibility (e.g., piperazine ring puckering), while crystallography shows static low-energy states. Use MD simulations (AMBER) to reconcile .
- Paramagnetic relaxation enhancement (PRE) : Add spin labels to assess solution-state conformations.
- Cross-validate with IR : Carbonyl stretches (1670–1700 cm) confirm tautomeric forms observed in XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
